molecular formula C15H12ClNO3 B1411073 Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 1984149-91-8

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No.: B1411073
CAS No.: 1984149-91-8
M. Wt: 289.71 g/mol
InChI Key: HDFLUHDQPCKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule likely to be used in advanced organic synthesis . It contains functional groups such as an ester (carboxylate), an aromatic ring (benzofuran), a halogen (chloro), and a heterocyclic ring (pyrrole) .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis or reduction, the chloro group could participate in substitution reactions, and the pyrrole ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

A study presented a synthesis method for methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, including Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate, emphasizing their structural establishment through spectral data and elemental analyses (Gao et al., 2011).

Reactions with Hydrazines

This compound was reported to react with substituted hydrazines, yielding regioisomeric pyrazoles, highlighting the conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009).

Biological Applications

Antimicrobial Screening

A synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives was described, integrating quinoline, pyrazole, and benzofuran moieties. The compounds were screened for antimicrobial activity against pathogens like S. aureus and E. coli, showing potential for therapeutic applications (Idrees et al., 2020).

Synthesis of Intermediates for Pesticides

Pesticide Synthesis Intermediate

This compound is used as an intermediate in the synthesis of pesticides like chlorantraniliprole, demonstrating the utility of this compound in agricultural chemistry (Ju, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Properties

IUPAC Name

ethyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-9-10(16)5-6-12(11)20-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFLUHDQPCKBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.